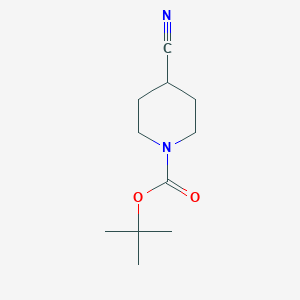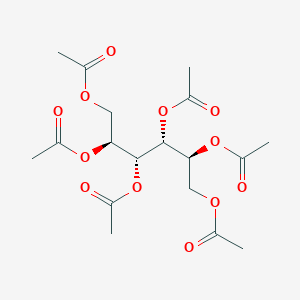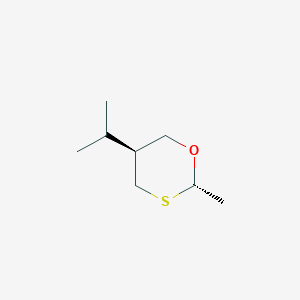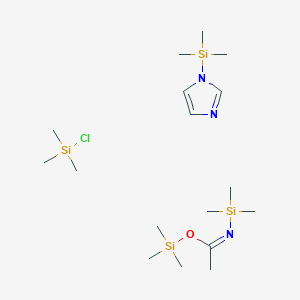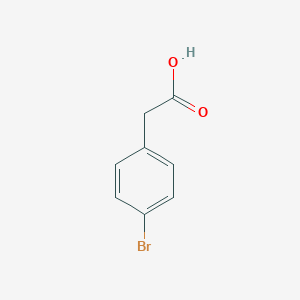
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives. It is commonly used in scientific research due to its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride is not fully understood. However, it is believed to act on various molecular targets such as ion channels, receptors, and enzymes. It has been shown to modulate the activity of several neurotransmitters including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity and yield. However, it also has some limitations such as its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research on Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride. One potential direction is to investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its anti-tumor properties and its potential use in cancer treatment. Additionally, further research can be done to understand its mechanism of action and to optimize its synthesis method for better yield and purity.
In conclusion, Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride is a chemical compound that has potential applications in various fields of scientific research. Its unique properties and potential benefits make it an interesting compound to study. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride can be synthesized through several methods. One of the most common methods is the reaction of 2-methoxyphenethylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a reducing agent. This method yields the desired compound in high purity and yield.
Wissenschaftliche Forschungsanwendungen
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
102259-72-3 |
|---|---|
Produktname |
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride |
Molekularformel |
C18H30Cl2N2O2 |
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
6,7-dimethoxy-1-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-quinoline;dihydrochloride |
InChI |
InChI=1S/C18H28N2O2.2ClH/c1-21-17-13-15-7-6-10-20(16(15)14-18(17)22-2)12-11-19-8-4-3-5-9-19;;/h13-14H,3-12H2,1-2H3;2*1H |
InChI-Schlüssel |
ZHUBLLYQQAXTHL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CCCN2CCN3CCCCC3)OC.Cl.Cl |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CCCN2CCN3CCCCC3)OC.Cl.Cl |
Andere CAS-Nummern |
102259-72-3 |
Synonyme |
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)quinoline dihydr ochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



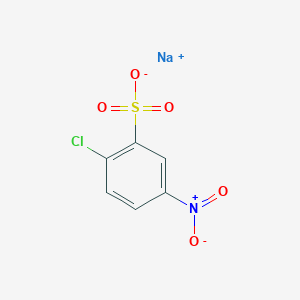
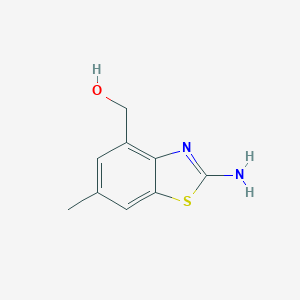
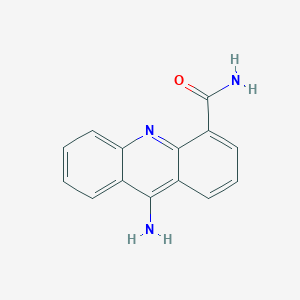

![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B19695.png)

